molecular formula C17H22N2O5S B4019543 ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate

ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate

Cat. No. B4019543
M. Wt: 366.4 g/mol
InChI Key: YKVHDLCEEPTSJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although specific synthesis methods for Ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate are not directly available, related compounds provide insights into possible synthetic routes. For example, the synthesis of related piperidine derivatives typically involves multi-step processes including condensation reactions, esterification, and catalytic hydrogenation steps. These methods often utilize catalysts like piperidine or sodium ethoxide and conditions such as refluxing ethanol to achieve the desired transformations (Kariyappa et al., 2016).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including Ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate, can be elucidated through techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These compounds often exhibit significant conformational flexibility and can form various geometric arrangements depending on their specific functional groups and interactions (Pedroso et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives participate in a range of chemical reactions, reflecting their rich chemical properties. They can undergo reactions such as nitrosation, which leads to the formation of alkylating agents and potential mutagens, showcasing their reactivity towards nucleophiles. The specific functional groups in Ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate suggest that it may undergo similar reactions under appropriate conditions (Zhou et al., 2004).

properties

IUPAC Name

ethyl 1-[2-[(4-nitrophenyl)methylsulfanyl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-2-24-17(21)14-7-9-18(10-8-14)16(20)12-25-11-13-3-5-15(6-4-13)19(22)23/h3-6,14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVHDLCEEPTSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{[(4-nitrobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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